molecular formula C34H52N2O4 B1682789 Sodium ionophore III CAS No. 81686-22-8

Sodium ionophore III

Cat. No.: B1682789
CAS No.: 81686-22-8
M. Wt: 552.8 g/mol
InChI Key: GKRBLFCTFPAHMH-UHFFFAOYSA-N
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Description

Sodium Ionophore III, also known as N,N,N’,N’-Tetracyclohexyl-1,2-phenylenedioxydiacetamide, is a chemical compound widely used in the field of ion-selective electrodes. It is a highly effective receptor for sodium ions, facilitating their transport across cell membranes and synthetic membranes. This compound is particularly valuable in analytical chemistry for the selective detection and measurement of sodium ion activity in various samples .

Mechanism of Action

Target of Action

Sodium Ionophore III, also known as ETH2120, primarily targets sodium ions (Na+) . It facilitates the transport of Na+ ions through lipid membranes . This ionophore can be used to equilibrate intracellular and extracellular Na+ concentrations .

Mode of Action

This compound operates as a carrier ionophore . It binds to sodium ions and shields their charge from the surrounding environment . This makes it easier for the sodium ions to pass through the hydrophobic interior of the lipid membrane . The ionophore can reversibly bind and transport ions through biological membranes in the absence of a protein pore . This can disrupt the membrane potential .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium ion homeostasis within cells . By facilitating the transport of Na+ ions across the cell membrane, this compound disrupts the sodium ion concentration gradient that is essential for nutrient uptake, regulation of other intracellular ions and solutes, and generation and transmission of electrical impulses in excitable cells .

Pharmacokinetics

It’s known that the acetoxymethyl (am) ester form of similar ion indicators is non-invasive and is a popular method for loading fluorescent ion indicators into cells . These esters make the molecule hydrophobic enough to be membrane permeant . Once inside the cell, non-specific esterases found in almost all cell types, hydrolyze the esters back to the polyanionic form necessary for water-solubility, retention in the cell, and sensing ions .

Result of Action

The primary result of this compound’s action is the disruption of the sodium ion concentration gradient across the cell membrane . This disruption can have various effects depending on the cell type and the physiological context. For instance, in excitable cells such as neurons, this could potentially affect the generation and transmission of electrical impulses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, carrier ionophores like this compound become unable to transport ions under very low temperatures . Additionally, the presence of other ions in the environment could potentially affect the selectivity and efficiency of this compound .

Biochemical Analysis

Biochemical Properties

Sodium Ionophore III plays a significant role in biochemical reactions by facilitating the transport of sodium ions across biological membranes . It interacts with the lipid bilayer found in living cells or synthetic vesicles . The ionophore contains a hydrophilic center and a hydrophobic portion that interacts with the membrane .

Cellular Effects

This compound influences cell function by disrupting the ion concentration gradient for sodium ions in microorganisms . This prevents the microorganism from maintaining appropriate metabolism, leading to antimicrobial effects . It also has a significant impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by reversibly binding to sodium ions and transporting them across cell membranes . This ion transport capability is key to its function. It forms complexes with sodium ions, which are then transported in a nonpolar manner across the bacterial cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the ionophore becomes unable to transport ions under very low temperatures

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the transport of sodium ions across cell membranes, a critical process in many metabolic pathways . It interacts with the lipid bilayer of cells, facilitating the transport of sodium ions .

Transport and Distribution

This compound is transported and distributed within cells and tissues by interacting with the lipid bilayer of cells . It facilitates the transport of sodium ions across the cell membrane, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it interacts with the lipid bilayer to facilitate the transport of sodium ions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium Ionophore III involves the reaction of 1,2-phenylenedioxydiacetic acid with cyclohexylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The purification steps may include chromatography and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Sodium Ionophore III primarily undergoes complexation reactions with sodium ions. It forms stable complexes by binding to sodium ions through its oxygen and nitrogen atoms. This complexation is reversible, allowing the ionophore to release the sodium ions under certain conditions .

Common Reagents and Conditions: The complexation reactions typically occur in the presence of solvents such as nitrobenzene or dichloromethane. The reaction conditions are mild, usually at room temperature, and do not require any additional reagents .

Major Products Formed: The major product of the complexation reaction is the sodium-ionophore complex, which can be used in various analytical applications. This complex is stable and can be detected using potentiometric or spectroscopic methods .

Comparison with Similar Compounds

  • Sodium Ionophore VI
  • Potassium Ionophore I
  • Calcium Ionophore II

Comparison: Sodium Ionophore III is unique in its high selectivity and affinity for sodium ions compared to other ionophores. While Sodium Ionophore VI also binds to sodium ions, it has different binding kinetics and stability. Potassium Ionophore I and Calcium Ionophore II are selective for potassium and calcium ions, respectively, and do not exhibit the same affinity for sodium ions .

This compound’s ability to form stable complexes with sodium ions makes it particularly valuable in applications requiring precise and selective sodium ion detection and measurement.

Properties

IUPAC Name

N,N-dicyclohexyl-2-[2-[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N2O4/c37-33(35(27-15-5-1-6-16-27)28-17-7-2-8-18-28)25-39-31-23-13-14-24-32(31)40-26-34(38)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h13-14,23-24,27-30H,1-12,15-22,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRBLFCTFPAHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=CC=CC=C3OCC(=O)N(C4CCCCC4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346631
Record name Sodium ionophore III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81686-22-8
Record name Sodium ionophore III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81686-22-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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